Metkephamid acetate
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Overview
Description
Metkephamid acetate is a synthetic opioid pentapeptide and derivative of [Met]enkephalin. It has the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. This compound acts as a potent agonist of the δ- and μ-opioid receptors with roughly equal affinity and also has high affinity and subtype-selectivity for the κ3-opioid receptor .
Preparation Methods
Metkephamid acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Metkephamid acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can reverse the oxidation of the methionine residue.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine and tyrosine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Scientific Research Applications
Metkephamid acetate has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the role of opioid receptors in various biological processes.
Medicine: this compound has been studied for its analgesic properties and potential use as a pain management drug.
Mechanism of Action
Metkephamid acetate exerts its effects by binding to and activating δ- and μ-opioid receptors. Upon systemic administration, it rapidly penetrates the blood-brain barrier and disperses into the central nervous system. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound’s modifications to the N- and C-terminals enhance its stability against proteolytic degradation, allowing for a longer duration of action .
Comparison with Similar Compounds
Metkephamid acetate is unique compared to other similar compounds due to its high stability and potent analgesic effects. Similar compounds include:
[Met]enkephalin: The parent peptide of this compound, which has a much shorter half-life and is rapidly degraded in vivo.
Morphine: A well-known opioid with high affinity for μ-opioid receptors but with a higher tendency for respiratory depression and physical dependence.
Pethidine (Meperidine): Another opioid analgesic with different receptor affinity and side effect profile.
This compound’s unique modifications and receptor affinity profile make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
66960-35-8 |
---|---|
Molecular Formula |
C31H44N6O8S |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1 |
InChI Key |
MCEMSMUXOSFTJG-KBUZRCILSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
66960-35-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YAGFM |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me- enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl- Lilly 127623 Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- metkephamid acetate O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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